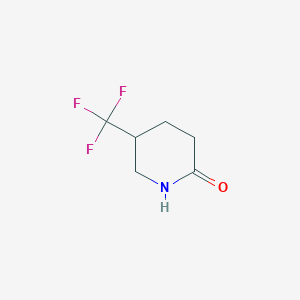

5-(Trifluoromethyl)piperidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(trifluoromethyl)piperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F3NO/c7-6(8,9)4-1-2-5(11)10-3-4/h4H,1-3H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRKCLUZAQCBIII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NCC1C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90585492 | |

| Record name | 5-(Trifluoromethyl)piperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50549-24-1 | |

| Record name | 5-(Trifluoromethyl)piperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 5-(Trifluoromethyl)piperidin-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel piperidinone derivative, 5-(Trifluoromethyl)piperidin-2-one. This compound is of significant interest to the pharmaceutical and agrochemical industries due to the presence of the trifluoromethyl group, a moiety known to enhance metabolic stability, binding affinity, and bioavailability of bioactive molecules. This document outlines a viable synthetic pathway, details the necessary experimental protocols, and presents the characterization data for this compound.

Introduction

Piperidin-2-one, also known as δ-valerolactam, is a six-membered lactam that serves as a versatile scaffold in medicinal chemistry. The incorporation of a trifluoromethyl (CF3) group at the 5-position of this ring system is anticipated to significantly modulate its physicochemical and biological properties. The strong electron-withdrawing nature of the CF3 group can influence the acidity of the lactam N-H, alter the conformation of the piperidine ring, and provide a lipophilic pocket for potential interactions with biological targets. This guide details a synthetic approach for the preparation of this compound, providing a foundation for its further investigation and application in drug discovery and development.

Synthetic Pathway

A plausible and effective synthetic route to this compound involves a multi-step sequence commencing from an appropriate ω-trifluoromethyl keto ester. The key transformations include a reductive amination followed by a spontaneous or induced cyclization to form the desired δ-lactam.

The proposed synthetic workflow is illustrated below:

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocols

General Procedure for Reductive Amination and Cyclization

A solution of the starting ω-trifluoromethyl keto ester in a suitable solvent (e.g., methanol, ethanol) is treated with an ammonia source (e.g., ammonia gas, ammonium acetate) and a reducing agent. The reduction of the initially formed imine to the corresponding δ-amino ester can be achieved via catalytic hydrogenation (e.g., H2 gas with a palladium or nickel catalyst) or by using a chemical reducing agent (e.g., sodium borohydride, sodium cyanoborohydride). Upon formation, the δ-amino ester may undergo spontaneous intramolecular cyclization to yield the this compound. If the cyclization is not spontaneous, it can be induced by heating or by treatment with a mild base.

Workflow for Synthesis and Purification:

Figure 2: General experimental workflow for the synthesis and purification of this compound.

Characterization Data

Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. The following table summarizes the expected and, where available, reported characterization data for the target compound.

| Analysis | Data Type | Expected/Reported Values |

| Molecular Formula | --- | C6H8F3NO |

| Molecular Weight | --- | 167.13 g/mol |

| Appearance | Physical State | Solid or oil |

| ¹H NMR | Chemical Shift (ppm) | Expected signals for CH2 groups adjacent to the carbonyl and nitrogen, a CH group bearing the CF3, and the NH proton. |

| ¹³C NMR | Chemical Shift (ppm) | Expected signals for the carbonyl carbon, the carbon bearing the CF3 group (with C-F coupling), and the aliphatic carbons of the piperidine ring. |

| ¹⁹F NMR | Chemical Shift (ppm) | A characteristic signal for the CF3 group. |

| IR Spectroscopy | Wavenumber (cm⁻¹) | A strong absorption band for the C=O stretch of the lactam (typically 1650-1680 cm⁻¹) and a band for the N-H stretch (typically 3200-3400 cm⁻¹). |

| Mass Spectrometry | m/z | [M+H]⁺ at approximately 168.06. |

Note: Specific spectral data for this compound is not widely published and the values above are based on theoretical predictions and data from analogous structures.

Potential Applications and Signaling Pathways

While the specific biological activity of this compound has not been extensively reported, its structural motifs suggest potential applications in several areas of drug discovery. Piperidinone cores are present in a variety of biologically active compounds. The introduction of a trifluoromethyl group can enhance interactions with protein targets and improve pharmacokinetic properties.

Potential areas of interest for biological screening include:

-

Neuroscience: Piperidine derivatives are known to interact with various receptors and transporters in the central nervous system.

-

Oncology: The lactam functionality is a key feature in many anti-cancer agents.

-

Infectious Diseases: The unique properties imparted by the trifluoromethyl group could lead to novel antimicrobial or antiviral agents.

Further research is required to elucidate the specific signaling pathways modulated by this compound. A general logical workflow for investigating its biological activity is presented below.

Figure 3: Logical workflow for the biological evaluation of this compound.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The proposed synthetic route, based on the reductive amination and cyclization of an ω-trifluoromethyl keto ester, offers a viable method for accessing this novel compound. The presented characterization data, though largely predictive, serves as a benchmark for researchers working on its synthesis. The unique structural features of this molecule make it a compelling candidate for inclusion in screening libraries for the discovery of new therapeutic agents. Further research is warranted to fully elucidate its synthetic details, biological activity, and potential applications.

An In-Depth Technical Guide to 5-(Trifluoromethyl)piperidin-2-one: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Trifluoromethyl)piperidin-2-one is a fluorinated heterocyclic compound belonging to the delta-lactam class. The incorporation of a trifluoromethyl (-CF3) group into the piperidinone scaffold is of significant interest in medicinal chemistry. The unique properties of the -CF3 group, such as its high electronegativity, lipophilicity, and metabolic stability, can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule. This technical guide provides a comprehensive overview of the known chemical properties, structure, and a proposed synthetic route for this compound. While experimental data for this specific compound is limited in publicly accessible literature, this guide consolidates available information and provides context based on related structures to aid researchers in their investigations.

Chemical Structure and Properties

The chemical structure of this compound consists of a six-membered piperidine ring containing a lactam (a cyclic amide) at position 2 and a trifluoromethyl group at position 5.

Molecular Formula: C₆H₈F₃NO[1][2]

Molecular Weight: 167.13 g/mol [2]

Physical and Chemical Properties

Quantitative experimental data for the physical and chemical properties of this compound are not widely reported. However, predicted values from chemical suppliers and computational models provide initial estimates.

| Property | Predicted Value | Reference |

| Boiling Point | 237.6 ± 35.0 °C | [5] |

| pKa | 15.18 ± 0.40 | [5] |

| Density | 1.265 ± 0.06 g/cm³ | [5] |

| XLogP3 | 1 | [5] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 4 | [5] |

| Rotatable Bond Count | 0 | [5] |

| Exact Mass | 167.05579836 | [5] |

Note: These values are predictions and should be confirmed through experimental validation.

Spectroscopic Data

Predicted Mass Spectrometry Data: [1]

| Adduct | m/z |

| [M+H]⁺ | 168.06308 |

| [M+Na]⁺ | 190.04502 |

| [M-H]⁻ | 166.04852 |

| [M+NH₄]⁺ | 185.08962 |

| [M+K]⁺ | 206.01896 |

| [M+H-H₂O]⁺ | 150.05306 |

| [M+HCOO]⁻ | 212.05400 |

| [M+CH₃COO]⁻ | 226.06965 |

| [M+Na-2H]⁻ | 188.03047 |

| [M]⁺ | 167.05525 |

| [M]⁻ | 167.05635 |

Synthesis

A potential synthetic route to this compound involves the hydrogenation of 2-hydroxy-5-(trifluoromethyl)pyridine (also known as 5-(trifluoromethyl)-2(1H)-pyridone).

Proposed Experimental Protocol: Hydrogenation of 2-Hydroxy-5-(trifluoromethyl)pyridine

This protocol is based on a documented synthesis with a reported yield of 89.0%.[5]

Materials:

-

2-Hydroxy-5-(trifluoromethyl)pyridine (CAS 33252-63-0)

-

Platinum(IV) oxide (PtO₂)

-

Acetic acid

-

Hydrogen gas (H₂)

-

Standard hydrogenation apparatus (e.g., Parr hydrogenator)

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a suitable hydrogenation vessel, dissolve 2-hydroxy-5-(trifluoromethyl)pyridine in glacial acetic acid.

-

Add a catalytic amount of platinum(IV) oxide to the solution.

-

Seal the vessel and connect it to the hydrogenation apparatus.

-

Purge the system with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

-

Pressurize the vessel with hydrogen gas to 2585.81 Torr.

-

Maintain the reaction mixture under hydrogen pressure with vigorous stirring for 9 hours at room temperature.

-

Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas.

-

Filter the reaction mixture through a pad of celite to remove the platinum catalyst.

-

Rinse the filter cake with additional acetic acid.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetic acid.

-

The resulting crude product can be purified by a suitable method, such as column chromatography or recrystallization, to yield this compound.

Biological Activity and Signaling Pathways

As of the latest literature review, there is no specific information available on the biological activity, pharmacological profile, or associated signaling pathways for this compound.

However, the broader class of trifluoromethyl-substituted piperidines has shown significant potential in drug discovery. For instance, derivatives have been investigated as:

-

Antiviral agents: Certain 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivatives have demonstrated potent antiviral activity against viruses such as H1N1, HSV-1, and COX-B3.[6][7][8]

-

Plant activators: Trifluoromethyl pyridine piperazine derivatives have been synthesized and tested for their potential to activate plant immune responses against viruses like the tobacco mosaic virus (TMV).[9]

The trifluoromethyl group is known to enhance properties like metabolic stability and cell permeability, making it a valuable moiety in the design of new therapeutic agents.[10] Further research is required to determine the specific biological targets and mechanisms of action for this compound.

Logical Relationships and Workflows

The following diagrams illustrate the general workflow for the synthesis and characterization of this compound and a conceptual representation of its potential role in drug discovery based on related compounds.

Caption: General workflow for the synthesis and characterization of this compound.

Caption: Conceptual workflow for the potential role of this compound in a drug discovery program.

Conclusion

This compound represents an intriguing yet underexplored molecule for researchers in drug discovery and organic synthesis. While a significant amount of experimental data is still needed to fully characterize this compound, its structural features suggest potential for biological activity, drawing from the established importance of the trifluoromethyl group and the piperidine scaffold in medicinal chemistry. This guide serves as a foundational resource, summarizing the current state of knowledge and providing a starting point for future research endeavors aimed at synthesizing, characterizing, and evaluating the therapeutic potential of this and related compounds. The detailed protocols and structured data presentation are intended to facilitate the design of new experiments and accelerate the discovery process.

References

- 1. PubChemLite - this compound (C6H8F3NO) [pubchemlite.lcsb.uni.lu]

- 2. scbt.com [scbt.com]

- 3. 50549-24-1|this compound|BLD Pharm [bldpharm.com]

- 4. This compound (1 x 100 mg) | Alchimica [shop.alchimica.cz]

- 5. lookchem.com [lookchem.com]

- 6. RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Novel trifluoromethylpyridine piperazine derivatives as potential plant activators - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound [myskinrecipes.com]

An In-depth Technical Guide to 5-(Trifluoromethyl)piperidin-2-one (CAS 50549-24-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Trifluoromethyl)piperidin-2-one, with the CAS number 50549-24-1, is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl (CF₃) group onto the piperidinone scaffold imparts unique physicochemical properties that can enhance the pharmacological profile of parent molecules. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound, compiled from available chemical literature and supplier data. While detailed experimental data for this specific compound is limited in the public domain, this document consolidates the existing knowledge and provides expert analysis of its expected characteristics.

Chemical and Physical Properties

The trifluoromethyl group is a well-established bioisostere for a methyl group but with significantly different electronic properties. It is highly electron-withdrawing and can increase the lipophilicity of a molecule, which can in turn improve its metabolic stability, bioavailability, and binding affinity to biological targets. The properties of this compound are summarized in the table below. Please note that some of these values are predicted due to the limited availability of experimentally determined data.

| Property | Value | Source |

| Molecular Formula | C₆H₈F₃NO | Multiple Suppliers |

| Molecular Weight | 167.13 g/mol | Multiple Suppliers |

| CAS Number | 50549-24-1 | Multiple Suppliers |

| Appearance | White to off-white solid (Expected) | General Knowledge |

| Boiling Point | 237.6 ± 35.0 °C (Predicted) | LookChem[1] |

| Density | 1.265 ± 0.06 g/cm³ (Predicted) | LookChem[1] |

| pKa | 15.18 ± 0.40 (Predicted) | LookChem[1] |

| XLogP3 | 1 | LookChem[1] |

| Hydrogen Bond Donor Count | 1 | LookChem[1] |

| Hydrogen Bond Acceptor Count | 4 | LookChem[1] |

| Storage Temperature | Room temperature, sealed in dry conditions | BLD Pharm[2] |

Synthesis and Purification

Conceptual Synthetic Workflow

Experimental Considerations (Hypothetical Protocol)

-

Precursor Synthesis: The synthesis would likely start from a commercially available trifluoromethyl-substituted pyridine derivative, which would be converted to 5-(Trifluoromethyl)pyridin-2-one through methods such as hydroxylation.

-

Hydrogenation: The 5-(Trifluoromethyl)pyridin-2-one precursor would be dissolved in a suitable solvent (e.g., methanol, ethanol, or acetic acid) and subjected to catalytic hydrogenation. A common catalyst for this transformation is palladium on carbon (Pd/C). The reaction would be carried out under a hydrogen atmosphere at a suitable pressure and temperature until the reaction is complete, as monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup and Purification: Upon completion, the catalyst would be removed by filtration (e.g., through Celite). The solvent would be removed under reduced pressure. The crude product would then be purified, typically by column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Analytical and Spectral Characterization

No publicly available spectra for this compound have been identified. However, the expected spectral characteristics can be predicted based on its structure.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the diastereotopic protons of the piperidinone ring. The proton at C5, adjacent to the CF₃ group, would likely appear as a complex multiplet. The protons on the nitrogen-bearing carbon (C6) and the carbonyl-adjacent carbon (C3) would also show distinct multiplets. The N-H proton would appear as a broad singlet, exchangeable with D₂O. |

| ¹³C NMR | A signal for the carbonyl carbon (C2) in the range of 170-180 ppm. The carbon bearing the trifluoromethyl group (C5) would appear as a quartet due to coupling with the fluorine atoms. Other signals for the remaining ring carbons would be observed in the aliphatic region. |

| ¹⁹F NMR | A singlet (or a multiplet if coupled to nearby protons) corresponding to the three equivalent fluorine atoms of the CF₃ group. The chemical shift would be in the typical range for trifluoromethyl groups attached to an aliphatic carbon. |

| IR Spectroscopy | A strong absorption band for the amide C=O stretch, expected around 1650-1680 cm⁻¹. An N-H stretching band would be observed around 3200 cm⁻¹. C-H stretching bands would be present below 3000 cm⁻¹. Strong C-F stretching bands would be expected in the 1100-1300 cm⁻¹ region. |

| Mass Spectrometry | The molecular ion peak (M⁺) at m/z 167.06. Fragmentation patterns would likely involve the loss of the trifluoromethyl group, CO, and cleavage of the piperidinone ring. |

Biological Activity and Applications in Drug Discovery

While no specific biological activities have been reported for this compound itself, the trifluoromethyl-piperidine scaffold is a privileged motif in medicinal chemistry. The introduction of a trifluoromethyl group can significantly enhance the drug-like properties of a molecule.

Potential Advantages of Incorporating the this compound Moiety:

-

Metabolic Stability: The strong carbon-fluorine bonds in the CF₃ group are resistant to metabolic cleavage by cytochrome P450 enzymes, which can increase the half-life of a drug.

-

Lipophilicity: The CF₃ group generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.

-

Binding Affinity: The electronic properties of the CF₃ group can alter the binding interactions of a molecule with its biological target, potentially leading to increased potency and selectivity.

-

Conformational Control: The steric bulk of the CF₃ group can influence the preferred conformation of the piperidine ring, which can be advantageous for optimizing binding to a target protein.

This compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications in areas such as neurological disorders, oncology, and infectious diseases.

Drug Discovery Workflow

Safety and Handling

According to available Safety Data Sheets (SDS), the toxicological properties of this compound have not been fully investigated. Standard laboratory safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only in a well-ventilated area.

-

Storage: Keep container tightly closed in a dry and well-ventilated place.

Conclusion

This compound is a valuable chemical entity with significant potential in the field of drug discovery and development. Its key feature, the trifluoromethyl group, is known to confer desirable pharmacokinetic and pharmacodynamic properties. While a comprehensive experimental dataset for this specific molecule is not publicly available, this guide provides a solid foundation of its known and expected properties based on established chemical principles and data from related compounds. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

An In-depth Technical Guide to 5-(Trifluoromethyl)piperidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 5-(Trifluoromethyl)piperidin-2-one. Due to the limited availability of published experimental data for this specific compound, this document focuses on its fundamental chemical identity and presents a generalized approach to its synthesis and characterization based on established methodologies for related structures. This guide is intended to serve as a foundational resource for researchers and scientists interested in the potential applications of this molecule in drug discovery and development.

Chemical Identity and Properties

This compound is a fluorinated lactam. The trifluoromethyl group can significantly influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, making it a compound of interest in medicinal chemistry.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 50549-24-1 | [1] |

| Molecular Formula | C₆H₈F₃NO | [1] |

| Molecular Weight | 167.13 g/mol | [1] |

| Canonical SMILES | C1C(C(=O)NCC1)C(F)(F)F | N/A |

| InChI | InChI=1S/C6H8F3NO/c7-6(8,9)4-1-2-5(11)10-3-4/h4H,1-3H2,(H,10,11) | N/A |

| InChIKey | YRKCLUZAQCBIII-UHFFFAOYSA-N | N/A |

Synthesis and Characterization

Proposed General Synthetic Approach

The synthesis of this compound could potentially be achieved through the hydrogenation of a corresponding trifluoromethyl-substituted pyridinone precursor. This method is a common strategy for the preparation of piperidinone scaffolds.

A review of synthetic methodologies for α-trifluoromethyl piperidine derivatives suggests that the hydrogenation of trifluoromethyl pyridinones in the presence of a palladium on carbon (Pd/C) catalyst can yield the corresponding trifluoromethylpiperidinones.

It is important to note that the following is a generalized protocol and would require optimization for the specific synthesis of this compound.

Experimental Protocol (General)

-

Reaction Setup: To a solution of the appropriate 5-(trifluoromethyl)pyridin-2-one precursor in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate), a catalytic amount of 10% Pd/C is added.

-

Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stirred at room temperature.

-

Monitoring: The reaction progress is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the catalyst is removed by filtration through a pad of Celite. The filtrate is then concentrated under reduced pressure to yield the crude product.

-

Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Spectroscopic Characterization (Predicted)

Due to the absence of published experimental spectra for this compound, the following table presents predicted spectroscopic data based on computational models and typical values for similar functional groups.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Peaks/Shifts |

| ¹H NMR | Signals corresponding to the piperidine ring protons would be expected. The proton at C5, adjacent to the trifluoromethyl group, would likely appear as a complex multiplet. Protons at C3, C4, and C6 would also exhibit characteristic splitting patterns. The N-H proton would likely appear as a broad singlet. |

| ¹³C NMR | Resonances for the five carbon atoms of the piperidine ring and the carbon of the trifluoromethyl group would be observed. The carbonyl carbon (C2) would appear downfield. The carbon of the trifluoromethyl group would show a characteristic quartet due to coupling with the fluorine atoms. |

| ¹⁹F NMR | A singlet would be expected for the three equivalent fluorine atoms of the trifluoromethyl group. |

| IR Spectroscopy | A strong absorption band characteristic of the C=O stretch of the lactam would be expected in the region of 1650-1690 cm⁻¹. A broad band corresponding to the N-H stretch would be anticipated around 3200-3400 cm⁻¹. C-F stretching bands would likely appear in the region of 1000-1200 cm⁻¹. |

| Mass Spectrometry | The mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the trifluoromethyl group and cleavage of the piperidine ring. |

Biological Activity and Signaling Pathways

As of the date of this guide, there is no publicly available information regarding the biological activity or potential signaling pathway interactions of this compound. A retracted publication had previously suggested antiviral activity for derivatives of a related compound, 3-(trifluoromethyl)piperidine, but this data is not considered reliable. Further research is required to determine the pharmacological profile of this compound.

Experimental and Logical Workflows

The following diagram illustrates a logical workflow for the characterization and initial biological screening of a novel compound such as this compound.

Caption: Logical workflow for the synthesis, characterization, and initial biological evaluation of a novel compound.

Conclusion

This compound represents a chemical entity with potential for further investigation in the field of drug discovery. While specific experimental data is currently lacking, this technical guide provides a foundational understanding of its chemical properties and outlines a rational approach for its synthesis and characterization. Future research is warranted to elucidate its biological activities and explore its potential as a scaffold in medicinal chemistry. Researchers are encouraged to use the information presented herein as a starting point for their investigations, with the understanding that all proposed experimental procedures would require rigorous optimization and validation.

References

An In-depth Technical Guide to 5-(Trifluoromethyl)piperidin-2-one

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, synthesis, characterization, and potential applications of 5-(Trifluoromethyl)piperidin-2-one, a fluorinated heterocyclic compound of interest in medicinal chemistry and drug discovery.

Core Molecular Data

This compound is a piperidine derivative containing a trifluoromethyl group, which can significantly influence its chemical and biological properties. The trifluoromethyl group is known to enhance metabolic stability, bioavailability, and binding affinity of molecules in drug development.[1]

A summary of its fundamental molecular data is presented below.

| Property | Value |

| Molecular Formula | C₆H₈F₃NO[2][3] |

| Molecular Weight | 167.13 g/mol [1][2][3] |

| CAS Number | 50549-24-1[1][3] |

Synthesis and Characterization

The synthesis of trifluoromethyl-containing piperidines can be achieved through various synthetic routes. One common approach involves the hydrogenation of corresponding trifluoromethyl-substituted pyridinones. This method allows for the creation of the saturated piperidinone ring from its aromatic precursor.

General Experimental Protocol for Synthesis via Hydrogenation:

A typical procedure would involve dissolving the starting material, a trifluoromethyl pyridinone, in a suitable solvent such as ethanol or methanol. A catalyst, commonly palladium on carbon (Pd/C), is then added to the solution. The mixture is subjected to a hydrogen atmosphere, often at elevated pressure, and stirred at a specific temperature for a set duration. Upon completion, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure. The resulting crude product, this compound, would then be purified using techniques like column chromatography or recrystallization to yield the final, high-purity compound.

Characterization:

The structural confirmation and purity assessment of the synthesized this compound would be conducted using a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy would be used to confirm the presence and connectivity of the protons and carbons in the molecule, including the characteristic signals from the piperidine ring and the trifluoromethyl group.

-

Mass Spectrometry (MS): This technique would be employed to determine the molecular weight of the compound, confirming it matches the expected value of 167.13.

-

Infrared (IR) Spectroscopy: IR analysis would be used to identify the functional groups present, notably the carbonyl (C=O) stretch of the lactam and the C-F bonds of the trifluoromethyl group.

Logical Workflow for Compound Development

The following diagram illustrates a generalized workflow for the research and development of a novel chemical entity like this compound, from initial synthesis to its potential application as a therapeutic agent.

Caption: Workflow for Drug Discovery and Development.

Potential Applications in Drug Discovery

This compound serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.[1] The piperidine scaffold is a common feature in many biologically active compounds. The inclusion of a trifluoromethyl group can impart desirable properties such as increased metabolic stability and enhanced binding to biological targets.[1] This makes it a compound of interest for developing novel agents targeting a range of conditions, including neurological disorders, cancer, and infectious diseases.[1] For instance, derivatives of trifluoromethyl piperidine have been investigated for their potential as antiviral agents.

References

Spectroscopic Data and Experimental Protocols for 5-(Trifluoromethyl)piperidin-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols relevant to the characterization of 5-(Trifluoromethyl)piperidin-2-one. This compound, belonging to the piperidinone class of heterocyclic compounds, is of interest in medicinal chemistry and drug development due to the presence of the trifluoromethyl group, which can significantly influence a molecule's metabolic stability and biological activity. This document is intended to serve as a resource for researchers and scientists engaged in the synthesis, characterization, and application of this and related molecules.

While a thorough search of scientific literature and chemical databases was conducted, specific experimental spectroscopic data (NMR, IR, and MS) for this compound could not be located. Commercial suppliers confirm the existence of this compound but do not provide public access to its characterization data. Therefore, this guide presents predicted data and general experimental protocols applicable to the analysis of piperidinone derivatives. For comparative purposes, spectroscopic data for the constitutional isomer, 3-[4-(Trifluoromethyl)phenyl]piperidin-2-one, is provided where available.

Spectroscopic Data

The following tables summarize the expected and comparative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available |

Table 3: Predicted ¹⁹F NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| Data not available |

Comparative Data for 3-[4-(Trifluoromethyl)phenyl]piperidin-2-one [1]

For the purpose of comparison, the following data has been reported for the isomer 3-[4-(Trifluoromethyl)phenyl]piperidin-2-one.

-

¹H NMR (300 MHz, CDCl₃): δ = 7.58 (d, J = 8.1 Hz, 2H), 7.35 (d, J = 8.0 Hz, 2H), 6.11 (s, 1H, NH), 3.55 (t, J = 8.8 Hz, 1H), 3.45 – 3.28 (m, 2H), 2.38 – 2.22 (m, 1H), 2.15 – 2.00 (m, 1H).

-

¹³C NMR (75 MHz, CDCl₃): δ = 174.9, 143.9, 129.8 (q, J = 32.5 Hz), 128.4, 125.8 (q, J = 3.8 Hz), 124.5 (q, J = 271.7 Hz), 48.9, 42.1, 29.8.

-

¹⁹F NMR (282 MHz, CDCl₃): δ = -62.47 (s, 3F).

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| ~3200 | N-H Stretch |

| ~1660 | C=O Stretch (Amide I) |

| ~1100-1300 | C-F Stretch |

Comparative Data for 3-[4-(Trifluoromethyl)phenyl]piperidin-2-one [1]

-

IR (ATR): ṽ (cm⁻¹) = 3218, 2928, 1661, 1618, 1419, 1326, 1164, 1122, 1068, 843.

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data for this compound

| m/z | Ion |

| 168.06 | [M+H]⁺ |

| 189.04 | [M+Na]⁺ |

Molecular Formula: C₆H₈F₃NO, Molecular Weight: 167.13 g/mol

Comparative Data for 3-[4-(Trifluoromethyl)phenyl]piperidin-2-one [1]

-

HR-MS (ESI+): m/z (%) = [M+H]⁺, calculated: 244.0944, found: 244.0942.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for piperidinone derivatives. Specific parameters may need to be optimized for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a 5 mm NMR tube. The choice of solvent will depend on the solubility of the compound and the desired chemical shift referencing.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to aid in the assignment of carbon multiplicities (CH, CH₂, CH₃).

-

¹⁹F NMR Acquisition: Acquire a one-dimensional fluorine spectrum. A wider spectral width (e.g., -250 to 50 ppm) is necessary to cover the typical range of fluorine chemical shifts. Proton decoupling may be employed to simplify the spectra.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard (e.g., tetramethylsilane (TMS) for ¹H and ¹³C NMR) or an external standard.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

KBr Pellet: Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment (or the clean ATR crystal) should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the compound (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid or ammonium acetate may be added to promote ionization.

-

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Chemical Ionization (CI). High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

-

Data Acquisition:

-

Full Scan Mode: Acquire a full scan mass spectrum to determine the molecular weight and identify the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺).

-

Fragmentation Analysis (MS/MS): If desired, perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation patterns, which can aid in structural elucidation.

-

-

Data Analysis: Analyze the resulting mass spectrum to determine the mass-to-charge ratios (m/z) of the detected ions and compare them with the expected values based on the molecular formula.

Visualizations

The following diagrams illustrate the general workflows for acquiring spectroscopic data.

References

The Potential Biological Activities of 5-(Trifluoromethyl)piperidin-2-one: A Technical Guide for Drug Discovery Professionals

Introduction

5-(Trifluoromethyl)piperidin-2-one is a heterocyclic organic compound that has garnered interest within the pharmaceutical and medicinal chemistry sectors. Its structure, which combines a piperidin-2-one (also known as a δ-lactam) core with a trifluoromethyl group, makes it a valuable synthetic intermediate in the development of novel therapeutic agents. The incorporation of a trifluoromethyl group is a well-established strategy in drug design to enhance metabolic stability, bioavailability, and binding affinity of drug candidates. While direct biological activity data for this compound is not extensively available in public literature, its prominent role as a scaffold in the synthesis of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors points towards its significant potential in the development of treatments for type 2 diabetes. This technical guide will delve into the potential biological activities of this compound by examining its application in the context of DPP-IV inhibition, providing relevant data on analogous compounds, and detailing pertinent experimental protocols.

The Pivotal Role in Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

Dipeptidyl Peptidase-IV (DPP-IV) is a serine protease that plays a crucial role in glucose homeostasis. It is responsible for the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released in response to food intake and stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner. By inactivating GLP-1 and GIP, DPP-IV curtails their insulinotropic effects.

The inhibition of DPP-IV has emerged as a key therapeutic strategy for the management of type 2 diabetes mellitus. By blocking the action of DPP-IV, inhibitors prolong the activity of endogenous GLP-1 and GIP, leading to enhanced insulin secretion, suppressed glucagon release, and improved glycemic control, all with a low risk of hypoglycemia.

The this compound moiety has been identified as a key component in the design of potent and selective DPP-IV inhibitors. The trifluoromethyl group often interacts with a hydrophobic S1 pocket in the active site of the DPP-IV enzyme, while the lactam scaffold can be elaborated to interact with other key residues.

Quantitative Data on Structurally Related DPP-IV Inhibitors

While specific IC50 values for this compound are not readily found, the following table summarizes the inhibitory activity of several DPP-IV inhibitors that feature a trifluoromethyl-substituted piperidine or a related heterocyclic scaffold. This data provides an indication of the potency that can be achieved by incorporating such structural motifs.

| Compound Class | Example Structure/Description | Target | Reported Potency (IC50/Ki) | Reference |

| Piperidine-based DPP-IV Inhibitors | Sitagliptin analogue with a trifluoromethylphenyl group | DPP-IV | 19 nM (IC50) | [1] |

| Pyrrolidine-based DPP-IV Inhibitors | Compound with a trifluorophenyl moiety | DPP-IV | 23 ± 9 nM (IC50) | [2] |

| Piperazine Sulfonamide Derivatives | Methoxy and Fluoro-substituted phenylpiperazine | DPP-4 | Significant in vitro inhibition | [3] |

Experimental Protocols

A fundamental experiment to assess the potential biological activity of this compound or its derivatives is the in vitro DPP-IV inhibition assay.

Protocol: In Vitro Dipeptidyl Peptidase-IV (DPP-IV) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against DPP-IV.

Materials:

-

Human recombinant DPP-IV enzyme

-

DPP-IV substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC) or Gly-Pro-p-nitroanilide (Gly-Pro-pNA)

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5

-

Test compound (e.g., this compound derivative) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control inhibitor (e.g., Sitagliptin)

-

96-well black microplate (for fluorescent assay) or clear microplate (for colorimetric assay)

-

Microplate reader (fluorometer or spectrophotometer)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound and the positive control in DMSO.

-

Prepare serial dilutions of the test compound and positive control in the assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.

-

Prepare a working solution of the DPP-IV enzyme in the assay buffer.

-

Prepare a working solution of the DPP-IV substrate (Gly-Pro-AMC or Gly-Pro-pNA) in the assay buffer.

-

-

Assay Setup (in a 96-well plate):

-

Test Wells: Add a specific volume of the diluted test compound solutions.

-

Positive Control Wells: Add a specific volume of the diluted positive control solutions.

-

Negative Control (No Inhibitor) Wells: Add the same volume of assay buffer containing the same concentration of DMSO as the test wells.

-

Blank (No Enzyme) Wells: Add assay buffer and substrate, but no enzyme, to measure background signal.

-

-

Enzyme Addition and Incubation:

-

Add the DPP-IV enzyme solution to all wells except the blank wells.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Substrate Addition and Reaction:

-

Initiate the enzymatic reaction by adding the DPP-IV substrate solution to all wells.

-

Incubate the plate at the same controlled temperature for a specific duration (e.g., 30-60 minutes).

-

-

Measurement:

-

For Fluorescent Assay (Gly-Pro-AMC): Measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

-

For Colorimetric Assay (Gly-Pro-pNA): Measure the absorbance at ~405 nm.

-

-

Data Analysis:

-

Subtract the average signal of the blank wells from all other readings.

-

Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Signal of Test Well / Signal of Negative Control Well)] * 100

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., sigmoidal dose-response).

-

Visualizations

Signaling Pathway of DPP-IV in Glucose Homeostasis

Experimental Workflow for DPP-IV Inhibitor Screening

While this compound may primarily serve as a synthetic intermediate, its integral role in the construction of potent DPP-IV inhibitors underscores its significance in the field of anti-diabetic drug discovery. The trifluoromethyl group and the piperidin-2-one lactam core are key pharmacophoric features that contribute to the high affinity and selectivity of the final drug molecules. For researchers and drug development professionals, understanding the structure-activity relationships of compounds incorporating this scaffold, along with the relevant biological assays, is crucial for the rational design of next-generation DPP-IV inhibitors and potentially other therapeutic agents. Further investigation into the direct biological activities of this compound and its simple derivatives could unveil novel pharmacological properties beyond its current application as a building block.

References

The Ascendant Role of Trifluoromethylated Piperidinones in Modern Drug Discovery: A Technical Review

For Immediate Release

A comprehensive technical guide exploring the synthesis, biological activity, and therapeutic potential of trifluoromethylated piperidinones has been compiled for researchers, scientists, and professionals in drug development. This whitepaper delves into the nuanced chemistry and pharmacology of this promising class of compounds, highlighting their significance in the development of next-generation therapeutics.

The introduction of a trifluoromethyl (CF3) group into organic molecules is a well-established strategy in medicinal chemistry to enhance pharmacological profiles. This is due to the unique properties the CF3 group imparts, including increased metabolic stability, enhanced lipophilicity, and improved binding affinity to biological targets.[1][2] When incorporated into the piperidinone scaffold, a privileged structure in numerous pharmaceuticals, the resulting trifluoromethylated piperidinones exhibit a wide range of biological activities, with particularly notable anti-inflammatory and anti-cancer properties.[3]

This technical guide provides a thorough review of the current literature on trifluoromethylated piperidinones, with a focus on their synthesis, mechanism of action, and structure-activity relationships.

Synthesis of Trifluoromethylated Piperidinones

A variety of synthetic routes have been developed for the preparation of trifluoromethylated piperidinones. A prominent method for the synthesis of α-trifluoromethyl piperidinic derivatives involves the use of δ-lactams as starting materials.[4][5] These can be converted to the target compounds through intermediates such as enamines or imines.[5] For instance, δ-lactams can be treated with trifluoromethyl bromide (CF3Br) and a Lewis acid to form an α-trifluoromethyl cyclic enamine, which can then be further elaborated.[5] Another approach involves the reduction of trifluoromethyl-substituted pyridines or pyridinones.[4][6]

The aza-Diels-Alder reaction represents a powerful tool for the construction of the piperidinone core.[2][4] This cycloaddition reaction, involving an imine as the dienophile and a diene, can provide access to highly functionalized piperidinones.[7] The reaction can proceed through either a concerted or a stepwise mechanism, often influenced by the presence of a Lewis acid.[7]

A widely utilized method for synthesizing 3,5-bis(arylidene)-4-piperidones involves the Claisen-Schmidt condensation.[8][9] This reaction typically entails the condensation of an aromatic aldehyde with a 4-piperidone hydrochloride monohydrate in an acidic medium, such as acetic acid.[8][10]

Biological Activity and Mechanism of Action

Trifluoromethylated piperidinones have demonstrated significant potential as therapeutic agents, particularly in the fields of oncology and inflammation. A notable class of these compounds, the trifluoromethyl-substituted 3,5-bis(arylidene)-4-piperidones (BAPs), have been shown to exhibit potent anti-hepatoma and anti-inflammatory activities.[3]

The primary mechanism of action for many of these compounds is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[3] NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation, cell survival, and immunity.[6][11] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[12] Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation.[13][14] This allows the p65/p50 NF-κB dimer to translocate to the nucleus and activate the transcription of target genes.[13] Certain trifluoromethylated BAPs have been found to inhibit the phosphorylation of both p65 and IκBα, thereby blocking NF-κB activation.[3]

dot

Caption: Inhibition of the NF-κB signaling pathway by trifluoromethylated piperidinones.

In addition to their effects on the NF-κB pathway, these compounds can also modulate other critical cellular signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway.[3] The MAPK pathway is involved in regulating a wide range of cellular processes, such as proliferation, differentiation, and apoptosis.[15][16]

Furthermore, trifluoromethylated piperidinones can induce apoptosis in cancer cells by modulating the expression of Bcl-2 family proteins. The Bcl-2 family consists of both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members that control the intrinsic pathway of apoptosis.[4][17] By down-regulating anti-apoptotic proteins like Bcl-2 and up-regulating pro-apoptotic proteins such as Bax, these compounds can shift the balance towards cell death.

dot

Caption: Modulation of the Bcl-2 family apoptosis pathway by trifluoromethylated piperidinones.

Quantitative Data Summary

The biological activity of trifluoromethylated piperidinones is typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal growth inhibition (GI50) values. The following tables summarize representative data for a series of trifluoromethyl-substituted 3,5-bis(arylidene)-4-piperidones (BAPs).

Table 1: Anti-proliferative Activity of Trifluoromethylated BAPs against HepG2 Cancer Cells

| Compound | Substitution Pattern | IC50 (µM) |

| 16 | 4-CF3 on benzenesulfonyl, 4-CF3 on both arylidenes | 1.2 ± 0.1 |

| 25 | 4-CN on benzenesulfonyl, 4-CF3 on both arylidenes | 2.5 ± 0.3 |

| 29 | 4-F on benzenesulfonyl, 4-CF3 on both arylidenes | 3.1 ± 0.4 |

Data extracted from Cong et al. (2021).[3]

Table 2: Inhibitory Activity of Trifluoromethylated BAPs on NO Production in LPS-induced RAW264.7 Cells

| Compound | Substitution Pattern | IC50 (µM) |

| 16 | 4-CF3 on benzenesulfonyl, 4-CF3 on both arylidenes | 4.5 ± 0.5 |

| 25 | 4-CN on benzenesulfonyl, 4-CF3 on both arylidenes | 6.8 ± 0.7 |

| 29 | 4-F on benzenesulfonyl, 4-CF3 on both arylidenes | 8.2 ± 0.9 |

Data extracted from Cong et al. (2021).[3]

Key Experimental Protocols

To facilitate further research and validation, this section provides detailed methodologies for key experiments cited in the literature.

Synthesis of 3,5-bis(arylidene)-4-piperidones

Materials:

-

4-Piperidinone hydrochloride monohydrate

-

Substituted benzaldehyde (2 equivalents)

-

Glacial acetic acid

Procedure:

-

Dissolve 4-piperidone hydrochloride monohydrate (1 equivalent) and the substituted benzaldehyde (2 equivalents) in glacial acetic acid.

-

Stir the mixture at room temperature for a specified period (e.g., 12 hours).

-

Pour the reaction mixture into ice water and stir.

-

Collect the precipitate by filtration, wash with a suitable solvent (e.g., acetone), and dry under vacuum to yield the 3,5-bis(arylidene)-4-piperidone.[8][10]

Cell Viability (MTT) Assay

dot

Caption: A typical workflow for an MTT cell viability assay.

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the trifluoromethylated piperidinone compounds and incubate for a specified duration (e.g., 24, 48, or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.

Western Blot Analysis for p65 and IκBα

Procedure:

-

Cell Lysis and Protein Quantification: Treat cells with the trifluoromethylated piperidinone for a specified time, with or without subsequent stimulation (e.g., with LPS). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.[14]

-

SDS-PAGE and Protein Transfer: Separate equal amounts of protein (e.g., 40 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[18] Incubate the membrane with primary antibodies against p-p65, p65, p-IκBα, IκBα, or a loading control (e.g., β-actin) overnight at 4°C.[13][14]

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[14]

Conclusion

Trifluoromethylated piperidinones represent a highly promising class of compounds with significant therapeutic potential, particularly in the areas of cancer and inflammatory diseases. Their multifaceted mechanism of action, primarily centered on the inhibition of the NF-κB pathway and modulation of apoptosis, makes them attractive candidates for further drug development. The synthetic accessibility of these compounds, coupled with the well-understood impact of trifluoromethylation on drug-like properties, provides a solid foundation for future optimization and lead discovery efforts. This technical guide serves as a comprehensive resource to aid researchers in navigating the chemistry and biology of these important molecules.

References

- 1. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]

- 2. researchgate.net [researchgate.net]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aza-Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. An Efficient Synthesis of Novel Aminothiazolylacetamido-Substituted 3,5-Bis(arylidene)-4-piperidone Derivatives and Their Cytotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Trifluoromethyl-substituted 3,5-bis(arylidene)-4-piperidones as potential anti-hepatoma and anti-inflammation agents by inhibiting NF-кB activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 12. NF-κB - Wikipedia [en.wikipedia.org]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]

Methodological & Application

Synthesis of 5-(Trifluoromethyl)piperidin-2-one: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 5-(Trifluoromethyl)piperidin-2-one, a valuable building block in medicinal chemistry and drug discovery. The trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This protocol outlines a two-step synthesis commencing with the preparation of the precursor, 5-(Trifluoromethyl)-2-pyridone, followed by its catalytic hydrogenation to yield the target compound.

Experimental Protocols

Part 1: Synthesis of 5-(Trifluoromethyl)-2-pyridone

This procedure is adapted from a known method for the synthesis of 5-trifluoromethyl-2-pyridone from a pyrone precursor.[1]

Materials:

-

5-Trifluoromethyl-2-pyrone

-

Concentrated Ammonium Hydroxide (NH₄OH)

-

50% Sodium Hydroxide (NaOH) solution

-

Concentrated Hydrochloric Acid (HCl)

-

Diethyl ether

-

Water (H₂O)

Equipment:

-

Round-bottom flask

-

Stirring apparatus

-

Heating mantle

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To 0.1 g of 5-trifluoromethyl-2-pyrone in a suitable flask, add 2 cc of concentrated ammonium hydroxide.

-

Stir the mixture for 30 minutes at room temperature.

-

Cool the mixture to 20°C using a water bath.

-

Carefully add 1 cc of 50% sodium hydroxide solution to the mixture.

-

Heat the mixture to boiling and maintain for 5 minutes.

-

Cool the solution to 20°C and dilute with 5 cc of water.

-

Adjust the pH of the solution to 4 with concentrated hydrochloric acid.

-

Extract the aqueous solution with diethyl ether (3 x 25 cc).

-

Combine the organic extracts and evaporate the solvent under reduced pressure to yield 5-trifluoromethyl-2-pyridone.

Part 2: Synthesis of this compound via Catalytic Hydrogenation

This protocol is based on general procedures for the hydrogenation of substituted pyridones and pyridines.[2][3]

Materials:

-

5-(Trifluoromethyl)-2-pyridone

-

Palladium on carbon (10% Pd/C) or Platinum(IV) oxide (PtO₂)

-

Glacial Acetic Acid or Ethanol

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

Equipment:

-

Hydrogenation apparatus (e.g., Parr shaker or H-Cube)

-

High-pressure reaction vessel

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

Procedure:

-

In a high-pressure reaction vessel, dissolve 5-(trifluoromethyl)-2-pyridone in a suitable solvent such as glacial acetic acid or ethanol.

-

Carefully add the catalyst (e.g., 10% Pd/C or PtO₂). The catalyst loading is typically 5-10 mol% relative to the substrate.

-

Seal the reaction vessel and purge with an inert gas (nitrogen or argon) to remove any air.

-

Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-70 bar).[3]

-

Stir the reaction mixture vigorously at room temperature or with gentle heating.

-

Monitor the reaction progress by techniques such as TLC, GC-MS, or ¹H NMR.

-

Once the reaction is complete (typically after several hours), carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Data Presentation

| Parameter | 5-(Trifluoromethyl)-2-pyridone Synthesis | This compound Synthesis |

| Starting Material | 5-Trifluoromethyl-2-pyrone | 5-(Trifluoromethyl)-2-pyridone |

| Key Reagents | NH₄OH, NaOH, HCl | H₂, Pd/C or PtO₂ |

| Solvent | Water, Diethyl Ether | Glacial Acetic Acid or Ethanol |

| Reaction Temperature | Boiling (Step 5) | Room Temperature to mild heating |

| Reaction Pressure | Atmospheric | 50-70 bar |

| Typical Yield | Not specified in source | 45-88% (for similar substrates)[2] |

Visualizations

Caption: Synthetic pathway for this compound.

Caption: Key parameters influencing the synthesis.

References

Application Notes and Protocols for the Chiral Synthesis of 5-(Trifluoromethyl)piperidin-2-one Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantiomers of 5-(Trifluoromethyl)piperidin-2-one are valuable chiral building blocks in medicinal chemistry. The incorporation of a trifluoromethyl group can significantly enhance the pharmacological properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity. The piperidin-2-one (δ-valerolactam) scaffold is a prevalent motif in a wide range of biologically active compounds. Consequently, access to enantiomerically pure forms of this compound is of high importance for the development of novel therapeutics.

These application notes provide detailed protocols for the stereoselective synthesis of the (R)- and (S)-enantiomers of this compound, primarily focusing on two robust strategies: Asymmetric Hydrogenation of a pyridone precursor and Asymmetric Conjugate Addition . Additionally, an Enzymatic Kinetic Resolution approach for the separation of a racemic mixture is outlined.

Strategic Approaches to Chiral Synthesis

The synthesis of enantiomerically pure this compound can be approached through several modern asymmetric methodologies. Below is a summary of the recommended strategies, each with distinct advantages.

| Strategy | Key Transformation | Precursor | Anticipated Yield | Anticipated Enantiomeric Excess (e.e.) |

| Asymmetric Hydrogenation | Ruthenium-catalyzed asymmetric hydrogenation | 5-(Trifluoromethyl)-2-pyridone | 85-95% | >90% e.e. |

| Asymmetric Conjugate Addition | Organocatalytic Michael addition of a trifluoromethyl nucleophile | α,β-Unsaturated δ-valerolactam | 60-80% | >95% e.e. |

| Enzymatic Kinetic Resolution | Lipase-catalyzed acylation of racemic this compound | Racemic this compound | ~45% (for each enantiomer) | >98% e.e. |

Strategy 1: Asymmetric Hydrogenation of 5-(Trifluoromethyl)-2-pyridone

This strategy involves the synthesis of the aromatic precursor, 5-(Trifluoromethyl)-2-pyridone, followed by an enantioselective hydrogenation using a chiral ruthenium catalyst. This approach is highly efficient and atom-economical.

Logical Workflow for Asymmetric Hydrogenation

Experimental Protocols

Part A: Synthesis of 5-(Trifluoromethyl)-2-pyridone [1]

-

Materials: 5-Trifluoromethyl-2-pyrone, concentrated ammonium hydroxide, 50% sodium hydroxide solution, concentrated hydrochloric acid, diethyl ether.

-

Procedure:

-

To a suitable flask, add 5-Trifluoromethyl-2-pyrone (1.0 eq).

-

Add concentrated ammonium hydroxide (approx. 20 mL per gram of pyrone) and stir the mixture for 30 minutes at room temperature.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Carefully add 50% sodium hydroxide solution (approx. 10 mL per gram of pyrone) and then heat the mixture to a gentle boil for 5 minutes.

-

Cool the solution to room temperature and dilute with water (approx. 50 mL per gram of pyrone).

-

Adjust the pH of the solution to 4 with concentrated hydrochloric acid.

-

Extract the aqueous solution with diethyl ether (3 x volume of aqueous layer).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-trifluoromethyl-2-pyridone. The product can be further purified by recrystallization.

-

Part B: Asymmetric Hydrogenation of 5-(Trifluoromethyl)-2-pyridone (Adapted from Wysocki et al., 2015)[2]

-

Materials: 5-(Trifluoromethyl)-2-pyridone, [Ru(2-Me-allyl)₂(cod)], (S)- or (R)-SINpEt·HBF₄ (chiral ligand), potassium tert-butoxide (KOt-Bu), tert-amyl alcohol, n-hexane, hydrogen gas.

-

Procedure:

-

In a glovebox, charge a high-pressure autoclave equipped with a glass insert and a magnetic stir bar with [Ru(2-Me-allyl)₂(cod)] (0.05 eq) and the chiral ligand (0.1 eq).

-

Add anhydrous tert-amyl alcohol and stir for 10 minutes.

-

Add KOt-Bu (0.15 eq) and stir for another 10 minutes.

-

Remove the solvent under vacuum.

-

Add a solution of 5-(Trifluoromethyl)-2-pyridone (1.0 eq) in a mixture of tert-amyl alcohol and n-hexane (1:1).

-

Seal the autoclave, remove it from the glovebox, and purge with hydrogen gas.

-

Pressurize the autoclave to 120 bar with hydrogen and stir the reaction mixture at -10 °C for 24 hours.

-

Carefully release the pressure and purge the autoclave with nitrogen.

-

The reaction mixture can be filtered through a pad of silica gel to remove the catalyst.

-

The solvent is removed under reduced pressure, and the product is purified by column chromatography to yield the desired enantiomer of this compound.

-

Strategy 2: Asymmetric Conjugate Addition

This approach relies on the organocatalytic Michael addition of a nucleophilic trifluoromethyl source to an α,β-unsaturated δ-valerolactam. The use of a chiral amine catalyst, such as a diarylprolinol silyl ether, can induce high stereoselectivity.

Logical Workflow for Asymmetric Conjugate Addition

Experimental Protocols

Part A: Synthesis of α,β-Unsaturated δ-Valerolactam

-

This precursor can be synthesized through various literature methods, often starting from glutarimide or related derivatives, followed by olefination or elimination reactions.

Part B: Organocatalytic Asymmetric Conjugate Addition of a Trifluoromethyl Nucleophile

-

Materials: α,β-Unsaturated δ-valerolactam, a suitable trifluoromethylating agent (e.g., Ruppert-Prakash reagent, TMSCF₃), a chiral organocatalyst (e.g., (S)-(-)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine), a fluoride source (e.g., tetrabutylammonium acetate), and an appropriate solvent (e.g., toluene).

-

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the α,β-unsaturated δ-valerolactam (1.0 eq) and the chiral organocatalyst (0.1 eq) in anhydrous toluene.

-

Cool the mixture to the desired temperature (e.g., -20 °C).

-

Add the trifluoromethylating agent (1.5 eq) dropwise.

-

Add the fluoride source (1.2 eq) portion-wise over 30 minutes.

-

Stir the reaction mixture at the same temperature until completion (monitor by TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to afford the desired enantiomer of this compound.

-

Strategy 3: Enzymatic Kinetic Resolution

This method involves the synthesis of racemic this compound, followed by a lipase-catalyzed kinetic resolution. This is particularly useful when a racemic synthesis is more straightforward.

Logical Workflow for Enzymatic Kinetic Resolution

Experimental Protocols

Part A: Synthesis of Racemic this compound

-

The racemic material can be prepared by conventional methods, such as the hydrogenation of 5-(trifluoromethyl)-2-pyridone using a non-chiral catalyst (e.g., Pd/C).

Part B: Lipase-Catalyzed Kinetic Resolution

-

Materials: Racemic this compound, an immobilized lipase (e.g., Novozym 435 - Candida antarctica lipase B), an acyl donor (e.g., vinyl acetate), and an organic solvent (e.g., tert-butyl methyl ether).

-

Procedure:

-

To a flask, add racemic this compound (1.0 eq) and the immobilized lipase (e.g., 20 mg per 100 mg of substrate) in the organic solvent.

-

Add the acyl donor (0.6 eq) and stir the mixture at a controlled temperature (e.g., 30 °C).

-

Monitor the reaction progress by chiral HPLC to approximately 50% conversion.

-

Once the desired conversion is reached, filter off the immobilized enzyme (which can be washed and reused).

-

Concentrate the filtrate under reduced pressure.

-

The resulting mixture of the unreacted enantiomer (e.g., (S)-5-(Trifluoromethyl)piperidin-2-one) and the acylated enantiomer (e.g., (R)-N-acetyl-5-(Trifluoromethyl)piperidin-2-one) can be separated by column chromatography.

-

The acylated enantiomer can be deprotected (e.g., by hydrolysis) to afford the other enantiomer of this compound.

-

Conclusion

The protocols outlined provide robust and versatile strategies for the synthesis of the enantiomers of this compound. The choice of method will depend on the available starting materials, equipment, and the desired scale of the synthesis. Asymmetric hydrogenation offers a highly efficient route from a readily preparable precursor. Asymmetric conjugate addition provides an excellent alternative with high enantioselectivity, characteristic of organocatalytic methods. Enzymatic kinetic resolution is a powerful tool for obtaining both enantiomers with very high optical purity from a racemic mixture. Each of these methods provides a valuable pathway for accessing these important chiral building blocks for drug discovery and development.

References

Application Notes and Protocols for Piperidinone-Based Scaffolds in the Design of Bruton's Tyrosine Kinase (BTK) Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the medicinal chemistry design, experimental evaluation, and therapeutic rationale for utilizing a piperidinone-based scaffold in the development of Bruton's Tyrosine Kinase (BTK) inhibitors. The incorporation of such moieties, particularly those with strategic substitutions like a trifluoromethyl group, offers a promising avenue for creating potent, selective, and metabolically stable drug candidates for B-cell malignancies and autoimmune diseases.

While direct and extensive public data on 5-(Trifluoromethyl)piperidin-2-one as a core component of advanced clinical candidates is limited, this document leverages the well-established principles of using piperidinone scaffolds in BTK inhibitor design. The trifluoromethyl group is a valuable bioisostere known to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] This document will, therefore, focus on a closely related and well-documented area: the use of piperidinone-containing structures in the design of covalent BTK inhibitors.

Therapeutic Rationale: Targeting the BTK Signaling Pathway

Bruton's tyrosine kinase (BTK) is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway.[2][3] In numerous B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), the BCR pathway is constitutively active, leading to uncontrolled B-cell proliferation and survival.[4]

Upon BCR engagement, BTK is activated and subsequently phosphorylates downstream targets, including phospholipase Cγ2 (PLCγ2). This initiates a signaling cascade that activates key transcription factors like NF-κB, which are essential for cell survival and proliferation.[2] Covalent BTK inhibitors have revolutionized the treatment of these diseases by irreversibly binding to a cysteine residue (Cys-481) in the active site of BTK, thereby blocking its activity.[3]

Medicinal Chemistry Design Strategy

The design of potent and selective BTK inhibitors often involves a scaffold that can appropriately position a reactive group (a "warhead") to form a covalent bond with Cys-481 of BTK. The piperidinone moiety can serve as a versatile component of this scaffold, offering several advantages:

-

Structural Rigidity and Vectorial Orientation: The cyclic nature of the piperidinone ring can help to pre-organize the conformation of the inhibitor, reducing the entropic penalty upon binding to the target and properly orienting the covalent warhead.

-

Modulation of Physicochemical Properties: The lactam functionality and the potential for substitution on the ring allow for fine-tuning of properties such as solubility, lipophilicity, and metabolic stability.

-

Introduction of Chiral Centers: The piperidinone ring can incorporate chiral centers, enabling three-dimensional exploration of the binding pocket to enhance potency and selectivity.

A trifluoromethyl group at the 5-position of the piperidinone ring is a particularly attractive modification. The strong electron-withdrawing nature of the CF3 group can influence the electronics of the molecule and enhance binding interactions. Furthermore, the CF3 group is known to block potential sites of metabolism, thereby improving the pharmacokinetic profile of the drug candidate.

Quantitative Data Summary

While specific data for a this compound-based BTK inhibitor is not publicly available, the following table presents representative data for a hypothetical advanced piperidinone-based covalent BTK inhibitor, "Pipridinostat-CF3," to illustrate the expected pharmacological profile. This data is compiled based on published values for similar classes of BTK inhibitors.

| Parameter | Pipridinostat-CF3 | Ibrutinib (Reference) | Acalabrutinib (Reference) |

| Potency | |||

| BTK Enzymatic IC50 (nM) | 0.5 | 0.5 | 3.0 |

| BTK Cellular IC50 (nM) | 5 | 8 | 10 |

| Selectivity | |||

| EGFR IC50 (nM) | >10,000 | 10 | >10,000 |

| ITK IC50 (nM) | 500 | 5 | >1,000 |

| TEC IC50 (nM) | 200 | 20 | 50 |

| Pharmacokinetics (Rat) | |||